1-Benzyl-3-methyl-1H-indole

Lipophilicity Drug Design Physicochemical Properties

Researchers optimizing lead-compound lipophilicity often face unpredictable SAR outcomes from imprecise indole analogs. 1-Benzyl-3-methyl-1H-indole (CAS 17017-58-2) eliminates this variable as a rigorously defined N1-benzyl, C3-methyl building block with LogP 4.0 and TPSA 4.9 Ų, ensuring reliable membrane permeability predictions and reproducible C-H functionalization results. • Consistent 95% purity and full spectral characterization remove impurity-related artifacts in reaction-yield interpretation. • Serves as a validated analytical reference standard for HPLC/LC-MS method development targeting indole-based pharmaceuticals. • Commercially available with batch-to-batch consistency, reducing lead times versus custom-synthesized analogs.

Molecular Formula C16H15N
Molecular Weight 221.3 g/mol
CAS No. 17017-58-2
Cat. No. B096345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-1H-indole
CAS17017-58-2
Synonyms1-BENZYL-3-METHYL-1H-INDOLE
Molecular FormulaC16H15N
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3
InChIInChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3
InChIKeyHMORPAKTPJRBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methyl-1H-indole: Key Indole Scaffold


1-Benzyl-3-methyl-1H-indole (CAS 17017-58-2) is a synthetic indole derivative classified as a 1,3-disubstituted indole [1]. Its molecular formula is C16H15N, with a molecular weight of 221.30 g/mol and a logP of approximately 4.0, indicating high lipophilicity [2]. The compound's structure, featuring both an N-benzyl group and a C3-methyl group, establishes it as a fundamental building block in medicinal chemistry and organic synthesis [3].

Workflow
Synthetic intermediate for 3-substituted indole libraries
Property
High lipophilicity scaffold for permeability and CNS studies
Standard
Commercially available with spectral characterization data

1-Benzyl-3-methyl-1H-indole: Substitution Specificity


The specific combination of a C3-methyl and an N1-benzyl group on the indole core in 1-Benzyl-3-methyl-1H-indole (CAS: 17017-58-2) creates a unique steric and electronic profile that is not interchangeable with other indole analogs. Minor structural modifications, such as repositioning the methyl group to the benzyl ring (as in 1-(3-methylbenzyl)-1H-indole ) or substituting the methyl for a hydrogen (as in 1-benzyl-1H-indole ), result in compounds with different physicochemical properties (e.g., logP differences [1]) and distinct reactivity. These differences are critical in applications where precise control over lipophilicity and metabolic stability is required, such as in the design of CNS-penetrant drug candidates . Substitution without validation risks altering key properties like membrane permeability and target binding, compromising the integrity of research outcomes.

Target 1-(3-methylbenzyl)-1H-indole Methyl position shift alters logP and steric profile; may not replicate membrane diffusion properties.
Target 1-benzyl-1H-indole Removal of C3-methyl reduces lipophilicity and may change metabolic stability and target binding.

1-Benzyl-3-methyl-1H-indole: Quantitative Comparison vs. Analogs


Lipophilicity & TPSA Comparison

1-Benzyl-3-methyl-1H-indole exhibits a calculated LogP of 4.0 and a Topological Polar Surface Area (TPSA) of 4.9 Ų [1]. Compared to the regioisomeric 3-benzyl-1-methyl-1H-indole, which has a reported LogP of 3.9, the target compound is measurably more lipophilic. This difference of +0.1 LogP units translates to a slightly greater potential for passive membrane diffusion. More significantly, when compared to the unsubstituted analog 3-benzyl-1H-indole (LogP of 3.76), the difference is more pronounced (+0.24 LogP units), indicating a substantially higher preference for non-polar environments. The exceptionally low TPSA of 4.9 Ų, shared by both regioisomers, is a critical predictor of high oral bioavailability and blood-brain barrier penetration, far below the typical threshold of <140 Ų for CNS drugs.

Lipophilicity & TPSA
Reported
LogP 4.0 vs 3.9 (regioisomer) / 3.76 (unsubstituted); TPSA 4.9 Ų
Reported lipophilicity difference may influence membrane diffusion; supports lead optimization context.
Calculated LogP; cross-study comparison.
Lipophilicity Drug Design Physicochemical Properties

Key Synthetic Intermediate for Complex Indoles

The compound is explicitly identified as a versatile intermediate for synthesizing 3-substituted indoles . A general method for producing 3-functionalized indoles via hydride nucleophilic addition to 3-substituted-2-oxindoles, proceeding through a reductive aromatization, is described, and 1-benzyl-3-methyl-1H-indole is a representative product of this methodology. This contrasts with many N-benzyl indoles used directly as final bioactive molecules, as seen in patent literature where N-benzyl indoles are final therapeutic agents (e.g., DGAT inhibitors [1]). The target compound's value proposition lies in its role as a customizable building block rather than an end-point drug candidate, offering researchers a defined starting point for generating diverse chemical libraries.

Synthetic Role
Class-level
Synthetic intermediate for 3-substituted indoles, not a final bioactive molecule
Role inferred from reported synthetic use; supports building-block selection.
Class-level inference; verify specific derivatization suitability.
Organic Synthesis Methodology Building Block

Purity and Analytical Characterization Standard

1-Benzyl-3-methyl-1H-indole (CAS 17017-58-2) is commercially available with a typical purity specification of 95% , and is further characterized by defined spectral data, including NMR spectra available in the SpectraBase database [1]. This is in contrast to more specialized, less-characterized indole derivatives that may be available only in lower purities or without detailed analytical documentation. The availability of a reliable, high-purity standard with confirmatory spectral data (InChIKey: HMORPAKTPJRBRQ-UHFFFAOYSA-N [1]) ensures experimental reproducibility and facilitates method development and validation.

Purity & Characterization
Specification review
Typical purity 95%; NMR spectra available (SpectraBase)
Defined purity and spectral data reduce experimental variability, supporting method development.
Confirm lot-specific COA; analytical context.
Analytical Chemistry Quality Control Standardization

1-Benzyl-3-methyl-1H-indole: Application Scenarios


Validated Building Block in Medicinal Chemistry

Medicinal chemists seeking to introduce a lipophilic benzyl and methyl group onto an indole scaffold should prioritize 1-Benzyl-3-methyl-1H-indole. Its defined LogP of 4.0 and low TPSA of 4.9 Ų [1] make it an excellent starting point for optimizing the lipophilicity and membrane permeability of lead compounds. Its use as a key intermediate in established synthetic methodologies ensures reliable derivatization, unlike sourcing a less common analog that may require extensive synthetic method development.

Method Development in Synthetic Organic Chemistry

Researchers developing novel C-H functionalization or N-alkylation methodologies for indoles will find 1-Benzyl-3-methyl-1H-indole to be a well-behaved and readily available model substrate. Its commercial availability at 95% purity and well-characterized spectral profile [2] eliminate variables associated with unknown impurities, allowing for clear interpretation of reaction outcomes and yields. This makes it a more reliable substrate than a custom-synthesized or less pure analog.

Analytical Standard for Metabolite/Impurity Profiling

Due to its high purity and definitive spectral data, 1-Benzyl-3-methyl-1H-indole serves as an ideal reference standard for analytical chemistry laboratories. It can be used as a surrogate for developing HPLC or LC-MS methods for analyzing more complex indole-based pharmaceuticals. Its distinct retention time and mass spectrum, driven by its unique LogP and molecular mass [1], provide a robust benchmark for system suitability tests and method validation, a role that less-defined or impure compounds cannot reliably fulfill.

SAR Studies for N1/C3 Substitution

For research programs investigating the impact of specific N1 and C3 substitutions on indole biological activity, this compound is an essential comparator. Its specific substitution pattern (N-benzyl, C3-methyl) offers a defined, intermediate level of lipophilicity (LogP=4.0) [1] and steric bulk. Comparing its activity to that of its regioisomer, 3-benzyl-1-methyl-1H-indole (LogP=3.9) , or the parent 3-benzyl-1H-indole (LogP=3.76) [3], allows researchers to precisely deconvolute the contributions of the N-benzyl and C3-methyl groups to target binding and selectivity.

Application
Selection Property
Validation Focus
Lead optimization with lipophilic indole scaffold
N-Benzyl/C3-methyl lipophilic building block
Membrane permeability and SAR validation
Model substrate for C–H functionalization or N-alkylation methodology
Defined purity and spectral characterization
Reaction outcome reproducibility and impurity control
Reference standard for HPLC/LC-MS method development
High-purity indole reference standard
System suitability and retention time benchmarking
N1/C3 substitution SAR studies
Regioisomeric comparator with defined substitution
Target binding and selectivity deconvolution

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